molecular formula C17H24N2O2 B14599381 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole CAS No. 61023-52-7

1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole

Cat. No.: B14599381
CAS No.: 61023-52-7
M. Wt: 288.4 g/mol
InChI Key: OEEQNOQFTRZOCZ-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole typically involves the following steps:

    Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Alkylation: The intermediate is then subjected to alkylation with a hexyl halide under basic conditions to form the hexylated product.

    Cyclization: The final step involves the cyclization of the hexylated product with an imidazole precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.

Scientific Research Applications

1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,4-Dimethoxyphenyl)ethyl]-1H-imidazole
  • 1-[1-(2,4-Dimethoxyphenyl)propyl]-1H-imidazole
  • 1-[1-(2,4-Dimethoxyphenyl)butyl]-1H-imidazole

Uniqueness

1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is unique due to its specific structural features, such as the length of the hexyl chain and the presence of the 2,4-dimethoxyphenyl group. These features impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

61023-52-7

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-[1-(2,4-dimethoxyphenyl)hexyl]imidazole

InChI

InChI=1S/C17H24N2O2/c1-4-5-6-7-16(19-11-10-18-13-19)15-9-8-14(20-2)12-17(15)21-3/h8-13,16H,4-7H2,1-3H3

InChI Key

OEEQNOQFTRZOCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=C(C=C1)OC)OC)N2C=CN=C2

Origin of Product

United States

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